Sniper(abl)-062
CAS No.:
Cat. No.: VC16678467
Molecular Formula: C53H63ClF2N10O9S
Molecular Weight: 1089.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H63ClF2N10O9S |
|---|---|
| Molecular Weight | 1089.6 g/mol |
| IUPAC Name | N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1 |
| Standard InChI Key | ZFKMAJWPPZNUKT-DVTWHOCZSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
| Canonical SMILES | CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC |
Introduction
Chemical Structure and Design Rationale
Molecular Composition
Sniper(ABL)-062 (C₅₃H₆₃ClF₂N₁₀O₉S) has a molecular weight of 1089.6 g/mol . The compound’s architecture follows the PROTAC template:
-
Target Protein Ligand: A dasatinib-derived moiety that binds the ABL kinase domain with high affinity .
-
E3 Ligase Ligand: An LCL161 analog recruiting cIAP1, an E3 ubiquitin ligase overexpressed in cancer cells .
-
Linker: A triethylene glycol (PEG3) spacer optimizing ternary complex formation between BCR-ABL and cIAP1 .
Table 1: Key Molecular Properties of Sniper(ABL)-062
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₆₃ClF₂N₁₀O₉S |
| Molecular Weight | 1089.6 g/mol |
| Target | BCR-ABL |
| E3 Ligase | cIAP1 |
| CAS Number | 2140260-89-3 |
| Development Stage | Preclinical |
Structural Optimization
Early SNIPER(ABL) prototypes, such as SNIPER(ABL)-2, required micromolar concentrations for BCR-ABL degradation . By replacing imatinib with dasatinib (a more potent ABL inhibitor) and optimizing the PEG linker length, Sniper(ABL)-062 achieved nanomolar activity . The PEG3 linker enhances solubility and facilitates optimal spatial alignment between BCR-ABL and cIAP1, critical for efficient ubiquitination .
Mechanism of Action: Ubiquitin-Mediated Protein Degradation
Ternary Complex Formation
Sniper(ABL)-062 operates via a "tag-and-destroy" mechanism:
-
Target Binding: The dasatinib moiety engages BCR-ABL’s kinase domain .
-
E3 Ligase Recruitment: The LCL161 analog binds cIAP1, recruiting the UPS machinery .
-
Ubiquitination: cIAP1 mediates the transfer of ubiquitin molecules to lysine residues on BCR-ABL, marking it for proteasomal degradation .
Downstream Effects
Degradation of BCR-ABL disrupts oncogenic signaling pathways, including STAT5 and CrkL, leading to apoptosis in CML cells . Notably, Sniper(ABL)-062 also depletes cIAP1, further sensitizing cancer cells to programmed cell death .
Table 2: In Vitro Efficacy of Sniper(ABL)-062 in CML Cell Lines
| Cell Line | DC₅₀ (nM) | Maximum Degradation (%) | cIAP1 Reduction (%) |
|---|---|---|---|
| K562 | 30 | 95 | 80 |
| KU812 | 50 | 90 | 75 |
Preclinical Research Findings
Protein Degradation Kinetics
In K562 cells, Sniper(ABL)-062 induces >90% BCR-ABL degradation within 6 hours at 100 nM, with effects sustained for 24–48 hours . The DC₅₀ (concentration for 50% degradation) is 30 nM, outperforming earlier SNIPER(ABL) variants by 100-fold .
Antiproliferative Activity
Sniper(ABL)-062 inhibits CML cell proliferation with an IC₅₀ of 50 nM, compared to 300 nM for dasatinib alone . This enhanced potency stems from the irreversible elimination of BCR-ABL, preventing compensatory signaling .
Overcoming TKI Resistance
In Ba/F3 cells expressing T315I-mutant BCR-ABL, Sniper(ABL)-062 achieves 80% degradation at 100 nM, whereas dasatinib shows no activity . This highlights its potential in TKI-resistant CML .
Comparative Analysis with Other BCR-ABL-Targeted Therapies
Table 3: Sniper(ABL)-062 vs. Traditional TKIs and PROTACs
| Parameter | Sniper(ABL)-062 | Imatinib | Dasatinib | SIAIS178 (PROTAC) |
|---|---|---|---|---|
| Target | BCR-ABL | BCR-ABL | BCR-ABL | BCR-ABL |
| Mechanism | Degradation | Inhibition | Inhibition | Degradation |
| DC₅₀/IC₅₀ (nM) | 30 | 300 | 1 | 10 |
| Resistance Coverage | T315I, others | Limited | Limited | T315I |
| cIAP1 Depletion | Yes | No | No | No |
Challenges and Limitations
Hook Effect
At concentrations >1 µM, Sniper(ABL)-062’s efficacy declines due to incomplete ternary complex formation . This "hook effect" necessitates precise dosing to maintain therapeutic windows .
cIAP1 Depletion Paradox
While cIAP1 degradation enhances apoptosis, it may limit Sniper(ABL)-062’s duration of action by reducing available E3 ligase . Strategies to co-administer cIAP1 stabilizers are under investigation .
Future Directions and Clinical Translation
Combination Therapies
Co-administration with venetoclax (BCL-2 inhibitor) or asciminib (STAMP inhibitor) may synergize with Sniper(ABL)-062 by targeting parallel survival pathways .
Clinical Trial Design
Phase I trials should prioritize dose escalation to identify the optimal range avoiding the hook effect. Biomarkers like BCR-ABL transcript levels and cIAP1 expression will guide patient stratification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume